molecular formula C11H9NO3 B3054741 3-Acetylquinoline-2,4(1H,3H)-dione CAS No. 617707-05-8

3-Acetylquinoline-2,4(1H,3H)-dione

Cat. No.: B3054741
CAS No.: 617707-05-8
M. Wt: 203.19 g/mol
InChI Key: RAQZAKPMLUMLML-UHFFFAOYSA-N
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Description

3-Acetylquinoline-2,4(1H,3H)-dione is a quinoline derivative known for its unique chemical structure and diverse applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure features an acetyl group at the 3-position and a dione moiety at the 2,4-positions, contributing to its distinctive reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylquinoline-2,4(1H,3H)-dione typically involves the acylation of 4-hydroxy-2-quinolones. One common method is the reaction of 4-hydroxy-2-quinolones with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

3-Acetylquinoline-2,4(1H,3H)-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Acetylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound’s acetyl and dione groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxyquinoline: Similar structure but lacks the dione moiety.

    2-Acetylquinoline: Similar structure but lacks the dione moiety at the 4-position.

    4-Hydroxy-2-quinolone: Lacks the acetyl group at the 3-position.

Uniqueness

3-Acetylquinoline-2,4(1H,3H)-dione is unique due to the presence of both the acetyl group and the dione moiety, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-acetyl-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,9H,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQZAKPMLUMLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599437
Record name 3-Acetylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-05-8
Record name 3-Acetylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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